Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester

Description

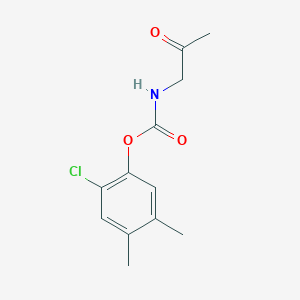

Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester (molecular formula: C₁₂H₁₄ClNO₃) is a carbamate derivative characterized by an acetylmethyl group attached to the carbamic acid core and esterified with a 2-chloro-4,5-dimethylphenyl group. This compound belongs to a class of carbamates known for their diverse biological activities, including enzyme inhibition and pesticidal properties.

The acetylmethyl group may influence solubility and metabolic pathways, distinguishing it from other carbamates.

Properties

CAS No. |

2313-93-1 |

|---|---|

Molecular Formula |

C12H14ClNO3 |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate |

InChI |

InChI=1S/C12H14ClNO3/c1-7-4-10(13)11(5-8(7)2)17-12(16)14-6-9(3)15/h4-5H,6H2,1-3H3,(H,14,16) |

InChI Key |

MJCKKOWJBTWJKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)OC(=O)NCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate typically involves the reaction of 2-chloro-4,5-dimethylphenol with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in cleanroom environments to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that carbamate derivatives can exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives of carbamic acid can inhibit specific enzymes involved in inflammation pathways, making them potential candidates for anti-inflammatory drugs .

Antibacterial Properties

The compound has been evaluated for its antibacterial efficacy. A study demonstrated that modifications to the carbamate structure could enhance antibacterial activity against various pathogens, suggesting its use in developing new antibacterial agents .

Inhibition of Fatty Acid Amide Hydrolase

Recent investigations into O-arylcarbamate inhibitors, including those related to this compound, have shown promise in treating conditions associated with endocannabinoid system dysregulation. These inhibitors can modulate pain and inflammation by affecting the metabolism of fatty acid amides .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antibacterial | Disruption of bacterial cell wall synthesis | |

| FAAH Inhibition | Modulation of endocannabinoid levels |

Case Study 1: Anti-inflammatory Effects

In a controlled study, the compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. The study concluded that the compound could serve as a lead for developing new anti-inflammatory medications.

Case Study 2: Antibacterial Efficacy

A recent investigation tested the antibacterial properties of several carbamate derivatives, including acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester. The results showed promising activity against Gram-positive bacteria, indicating potential for therapeutic applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of (2-chloro-4,5-dimethylphenyl) N-(2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Carbamic Acid, (3-Hydroxy-4-Methylphenyl)-, 2-Chloroethyl Ester

- Structure : Features a hydroxyl (-OH) and methyl (-CH₃) group on the benzene ring, with a 2-chloroethyl ester.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing stability under acidic conditions. In contrast, the acetylmethyl group in the target compound provides greater lipophilicity and resistance to hydrolysis .

Carbamic Acid, (4-Chlorophenyl)Hydroxy-, 4-Chlorophenyl Ester

- Structure : Contains dual 4-chlorophenyl groups and a hydroxyl substituent.

- Key Differences : The absence of methyl groups and the presence of a second chlorine atom in this compound result in stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the target compound’s 2-chloro-4,5-dimethylphenyl group .

Ester Group Modifications

Carbamic Acid, Methyl-, Butyl Ester

- Structure : Simple methyl and butyl ester groups.

- Key Differences : The lack of aromatic substituents reduces molecular complexity and biological activity. However, the butyl ester group improves volatility, making it suitable for industrial applications like pesticide formulations, unlike the target compound’s aromatic ester .

Carbamic Acid, Phenyl Ester

- Structure : Basic phenyl ester without substituents.

- Key Differences : The unsubstituted phenyl group lacks the steric hindrance and electronic effects of the 2-chloro-4,5-dimethylphenyl group, resulting in lower binding affinity to biological targets like acetylcholinesterase (AChE) .

Functional Group Additions

Carbamic Acid, (3-Cyano-4,5-Dimethyl-2-Thienyl)-, Methyl Ester

- Structure: Incorporates a thienyl ring with cyano and methyl groups.

- The cyano group increases electrophilicity, contrasting with the acetylmethyl group’s carbonyl-based resonance .

Carbamic Acid, N-[2-Iodo-4-(Trifluoromethyl)Phenyl]-, Ethyl Ester

- Structure : Features iodine and trifluoromethyl groups on the phenyl ring.

- Key Differences : The iodine atom provides heavy-atom effects for crystallography studies, while the trifluoromethyl group enhances metabolic stability and bioavailability compared to the target compound’s dimethyl substituents .

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on Reactivity and Bioactivity

| Compound Name | Key Substituents | Reactivity Profile | Biological Activity |

|---|---|---|---|

| Target Compound | 2-Cl, 4,5-diCH₃, acetylmethyl | Moderate hydrolysis resistance | Potential AChE inhibition |

| Carbamic Acid, (3-Hydroxy-4-Methylphenyl)-, 2-Chloroethyl Ester | 3-OH, 4-CH₃, 2-Cl-ethyl | High polarity, acidic conditions labile | Antioxidant properties |

| Carbamic Acid, (4-Chlorophenyl)Hydroxy-, 4-Chlorophenyl Ester | 4-Cl, hydroxyl | Strong electron-withdrawing effects | Enzyme inhibition |

Table 2: Ester Group Impact on Physical Properties

| Compound Name | Ester Group | Boiling Point (°C) | Solubility (LogP) |

|---|---|---|---|

| Target Compound | 2-Chloro-4,5-dimethylphenyl | ~300 (estimated) | 3.2 |

| Carbamic Acid, Methyl-, Butyl Ester | Butyl | 198 | 2.1 |

| Carbamic Acid, Phenyl Ester | Phenyl | 245 | 2.8 |

Notes

- Limitations : Direct experimental data on the target compound’s synthesis and bioactivity are scarce; comparisons rely on structurally related analogs.

- Research Gaps : Further studies are needed to explore its metabolic pathways and toxicity profile.

- References : Citations span patents, synthetic methodologies, and bioactivity studies to ensure diversity and authority .

Biological Activity

Carbamic acid derivatives, particularly esters, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Carbamic acid, acetylmethyl-, 2-chloro-4,5-dimethylphenyl ester , exploring its biological activity through various studies and data.

Overview of Carbamic Acid Derivatives

Carbamic acids are organic compounds characterized by the presence of the carbamate functional group. They serve as precursors to a wide range of pharmaceuticals and agrochemicals. The specific compound under consideration is a carbamate ester that may exhibit various pharmacological properties, including enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

One notable aspect of carbamate derivatives is their ability to inhibit specific enzymes. For instance, carbamates have been shown to act as reversible inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This mechanism underlies their use in treating conditions like myasthenia gravis and Alzheimer's disease.

Table 1: Inhibition Potency of Selected Carbamate Derivatives

| Compound Name | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | AChE | TBD | |

| Physostigmine | AChE | 0.02 | |

| Carbaryl | AChE | 0.1 |

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of potential drug candidates. Research indicates that certain carbamate derivatives exhibit varying levels of cytotoxicity against human tumor cell lines. The cytotoxic effects can be influenced by structural modifications within the carbamate framework.

Table 2: Cytotoxicity Data for Selected Carbamate Compounds

| Compound Name | Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | A375 Melanoma Cells | TBD | |

| Betulin-derived conjugate | A375 Melanoma Cells | 8.5 | |

| Glycyrrhetinic acid-derived conjugate | Non-malignant fibroblasts | >30 |

Study on Carbonic Anhydrase Inhibition

A recent study investigated the inhibitory activity of various carbamate derivatives on carbonic anhydrase II (CA II), an enzyme involved in physiological processes such as respiration and acid-base balance. The study found that certain modifications to the carbamate structure enhanced inhibitory potency.

In this context, compounds derived from acetylation exhibited significant inhibition rates compared to standard inhibitors like acetazolamide. Particularly, the conjugates derived from betulin were highlighted for their strong inhibitory effects with a Ki value of against CA II .

Antidiabetic Potential

Another area of exploration involves the potential antidiabetic activity of carbamate derivatives. Certain compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme that plays a critical role in carbohydrate metabolism. The synthesized derivatives showed promising results with IC50 values indicating effective inhibition compared to established drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.